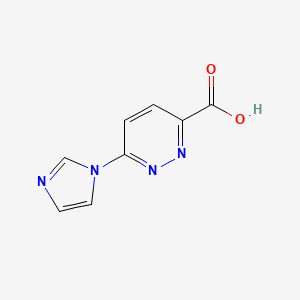
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is an organic compound with the formula C₈H₆N₄O₂ . It is typically a white solid or crystalline powder . This compound is used as a reactant in the preparation of cyclopropylheteroarylpiperidinylheteroarylcaboxamide derivatives for use as GPR119 modulators .
Molecular Structure Analysis
The molecular structure of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid consists of an imidazole ring attached to a pyridazine ring with a carboxylic acid group . The molecular weight of this compound is 190.16 .Physical And Chemical Properties Analysis
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is a white solid or crystalline powder . It has a molecular weight of 190.16 and a predicted density of 1.53±0.1 g/cm3 . The predicted boiling point is 535.2±35.0 °C .Applications De Recherche Scientifique
GPR119 Modulators
“6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid” is used as a reactant in the preparation of cyclopropylheteroarylpiperidinylheteroarylcaboxamide derivatives for use as GPR119 modulators . GPR119 is a G protein-coupled receptor that is a potential therapeutic target for metabolic disorders such as diabetes and obesity.
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . “6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid”, being an imidazole containing compound, can be used in the synthesis of various other compounds with diverse biological activities.
Anti-Tubercular Activity
Compounds synthesized from “6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid” have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Biological Activities of Pyridazine Derivatives
Pyridazine derivatives, such as “6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid”, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Drug Development
The presence of imidazole and pyridazine moieties in “6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid” makes it a potential candidate for the development of new drugs . These drugs could potentially treat a variety of diseases and conditions.
Material Science Applications
In material science, “6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid” could potentially be used in the synthesis of new mixed-ligand complexes . These complexes could have a variety of applications, including in the development of new materials with unique properties.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of activities associated with imidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid’s action would depend on the specific biological context and the targets it interacts with. Given the range of activities associated with imidazole derivatives, the effects could be diverse .
Propriétés
IUPAC Name |
6-imidazol-1-ylpyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDHNJSBVURTND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid | |
CAS RN |
610278-97-2 |
Source


|
| Record name | 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2386535.png)
![N-(3-acetylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2386536.png)
![[(2-Chlorobenzoyl)thio]acetic acid](/img/structure/B2386539.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2386540.png)


![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine](/img/structure/B2386544.png)
![7-(2-Chloro-benzyl)-1,3-dimethyl-8-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2386545.png)

![Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2386549.png)

![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2386551.png)
